REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10](OP(N3CCOCC3)(N3CCOCC3)=O)[CH2:9][N:8]=[C:7]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:6]=2[CH:33]=1.[SH2:34]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[S:34])[CH2:9][N:8]=[C:7]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:6]=2[CH:33]=1
|
Name
|
7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(=N2)OP(=O)(N2CCOCC2)N2CCOCC2)C2=CC=CC=C2)C1
|
Name
|
triethylimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed (15 minutes)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from methanol
|
Type
|
CUSTOM
|
Details
|
yielded, in two crops
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |